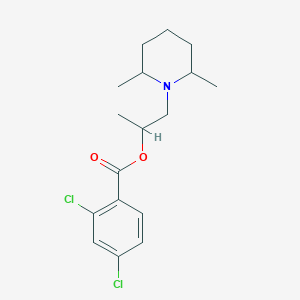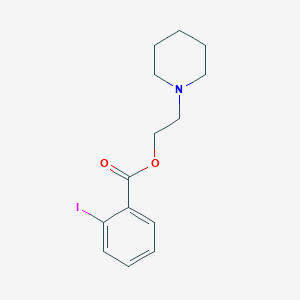
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine, also known as IRGACURE 369, is a photoinitiator used in various applications such as polymerization, printing, and coatings. It is a highly efficient and stable photoinitiator that can be activated by low-energy UV light.
Mecanismo De Acción
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 works by absorbing UV light and generating free radicals that initiate polymerization reactions. Upon exposure to UV light, this compound 369 undergoes a photochemical reaction that produces a highly reactive species known as a radical cation. This radical cation then initiates polymerization reactions by abstracting a hydrogen atom from a monomer molecule, leading to the formation of a new radical that propagates the polymerization process.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound 369. However, studies have shown that it is not toxic to cells and does not cause any significant changes in gene expression or cell morphology. This compound 369 has also been shown to be biocompatible and safe for use in dental materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 offers several advantages for lab experiments. It is a highly efficient and stable photoinitiator that can be activated by low-energy UV light, making it ideal for use in various applications. It also has a high purity and yield, which ensures consistency in experimental results. However, this compound 369 has some limitations in lab experiments. It has a limited solubility in some solvents, which can affect its performance in certain applications. It is also sensitive to oxygen, which can lead to premature polymerization and affect experimental results.
Direcciones Futuras
For research include the synthesis of new derivatives and the development of new applications.
Métodos De Síntesis
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 can be synthesized by reacting 1-(3,5-ditert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with 1-phenylpyrrolidine in the presence of a base such as potassium carbonate. The reaction yields this compound 369 as a white solid with a high purity and yield.
Aplicaciones Científicas De Investigación
1-(3,5-Ditert-butylbenzoyl)-3-phenylpyrrolidine 369 has been extensively used in scientific research as a photoinitiator for polymerization reactions. It is commonly used in the production of dental materials, adhesives, and coatings. This compound 369 is also used in the printing industry as a photoinitiator for UV-curable inks. Its high efficiency and stability make it a popular choice for various applications.
Propiedades
Fórmula molecular |
C25H33NO |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(3,5-ditert-butylphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C25H33NO/c1-24(2,3)21-14-20(15-22(16-21)25(4,5)6)23(27)26-13-12-19(17-26)18-10-8-7-9-11-18/h7-11,14-16,19H,12-13,17H2,1-6H3 |
Clave InChI |
YKTMYOXHJCKYBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)



![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)






![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)
